N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide
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Overview
Description
N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide is a complex organic compound that features both isothiazolidine and tetrazole moieties
Preparation Methods
The synthesis of N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles
Scientific Research Applications
N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The isothiazolidine and tetrazole groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with isothiazolidine or tetrazole groups, such as:
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid: Shares the isothiazolidine moiety and is used in similar applications.
N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl)-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Contains a thiazole ring and is used in medicinal chemistry. N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide is unique due to the combination of both isothiazolidine and tetrazole groups, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N6O3S |
---|---|
Molecular Weight |
336.37 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H16N6O3S/c20-13(6-8-18-10-14-16-17-18)15-11-2-4-12(5-3-11)19-7-1-9-23(19,21)22/h2-5,10H,1,6-9H2,(H,15,20) |
InChI Key |
JVDRPTMJRHYMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
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